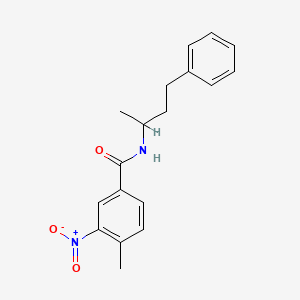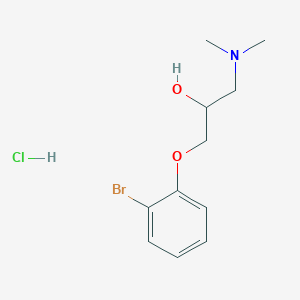
1-(2-bromophenoxy)-3-(dimethylamino)-2-propanol hydrochloride
Vue d'ensemble
Description
1-(2-bromophenoxy)-3-(dimethylamino)-2-propanol hydrochloride, also known as BDP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly used as a pharmacological tool to study the physiological and biochemical effects of beta-adrenergic receptors. In
Mécanisme D'action
1-(2-bromophenoxy)-3-(dimethylamino)-2-propanol hydrochloride acts as a competitive antagonist of beta-adrenergic receptors by binding to the receptor site and preventing the binding of endogenous agonists, such as epinephrine and norepinephrine. This results in a decrease in the physiological response mediated by beta-adrenergic receptors, such as decreased heart rate, blood pressure, and bronchodilation.
Biochemical and Physiological Effects:
1-(2-bromophenoxy)-3-(dimethylamino)-2-propanol hydrochloride has been shown to have a number of biochemical and physiological effects, including the modulation of glucose and lipid metabolism, thermogenesis, and cardiac function. 1-(2-bromophenoxy)-3-(dimethylamino)-2-propanol hydrochloride has also been shown to have anti-inflammatory and anti-tumor effects, although the mechanisms underlying these effects are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(2-bromophenoxy)-3-(dimethylamino)-2-propanol hydrochloride in lab experiments is its high selectivity for beta-adrenergic receptors, which allows for the specific modulation of these receptors without affecting other signaling pathways. However, 1-(2-bromophenoxy)-3-(dimethylamino)-2-propanol hydrochloride also has some limitations, such as its potential for off-target effects and its relatively short half-life, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 1-(2-bromophenoxy)-3-(dimethylamino)-2-propanol hydrochloride, including the development of more selective and potent beta-adrenergic receptor antagonists, the exploration of the mechanisms underlying its anti-inflammatory and anti-tumor effects, and the investigation of its potential therapeutic applications in various disease states. Additionally, further studies are needed to fully understand the advantages and limitations of 1-(2-bromophenoxy)-3-(dimethylamino)-2-propanol hydrochloride as a pharmacological tool in scientific research.
Applications De Recherche Scientifique
1-(2-bromophenoxy)-3-(dimethylamino)-2-propanol hydrochloride has been widely used as a pharmacological tool to study the physiological and biochemical effects of beta-adrenergic receptors. It has been shown to selectively block beta-1 and beta-2 adrenergic receptors, which are involved in regulating heart rate, blood pressure, and bronchodilation. 1-(2-bromophenoxy)-3-(dimethylamino)-2-propanol hydrochloride has also been used to study the effects of beta-adrenergic receptor agonists and antagonists on various physiological processes, such as glucose metabolism, lipid metabolism, and thermogenesis.
Propriétés
IUPAC Name |
1-(2-bromophenoxy)-3-(dimethylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2.ClH/c1-13(2)7-9(14)8-15-11-6-4-3-5-10(11)12;/h3-6,9,14H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAYYRKTZRVDCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=CC=C1Br)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



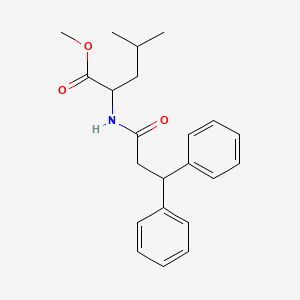
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N-phenylbenzenesulfonamide](/img/structure/B3976254.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylbutanamide](/img/structure/B3976262.png)
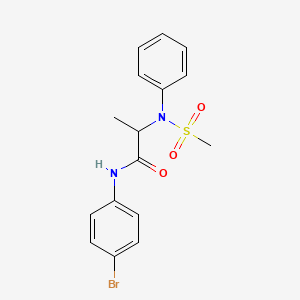

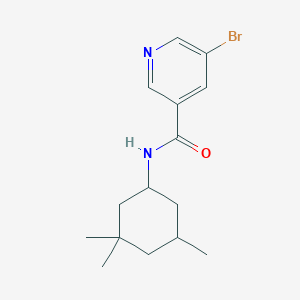
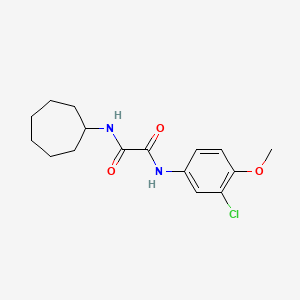
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-(4-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3976284.png)
![N-(5-isobutyl-4H-1,2,4-triazol-3-yl)-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]urea](/img/structure/B3976300.png)
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3976308.png)
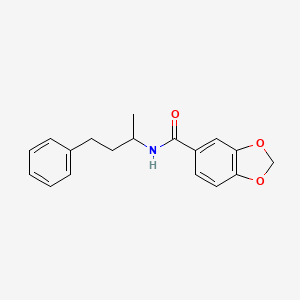
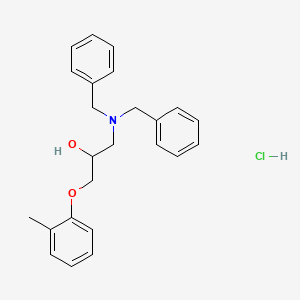
![methyl 4-methyl-3-{[N-(2-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3976330.png)
